![molecular formula C13H24N2O3 B2747314 (R)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate CAS No. 1286208-21-6](/img/structure/B2747314.png)
(R)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of pyrrolidine and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Environmental Impact and Toxicity Studies
Studies have explored the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds structurally related to (R)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate. SPAs are utilized across various industrial and commercial products to delay oxidative reactions and extend shelf life. Notably, these compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in numerous environmental matrices and human samples (fat tissues, serum, urine, breast milk, and fingernails). The research underscores the need for future studies to focus on the environmental behaviors of novel high molecular weight SPAs, their toxicity effects, particularly in infants, and the development of SPAs with reduced toxicity and migration potential to minimize environmental pollution (Liu & Mabury, 2020).
Advanced Separation Technologies
The application of three-phase partitioning (TPP) as a novel non-chromatographic bioseparation technology has attracted attention for its rapid, green, and efficient separation and purification of bioactive molecules from natural sources. This technology's versatility across various applications, including the separation and purification of proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds, presents a promising area for future development. The research indicates a growing interest in utilizing TPP for producing and separating various bioactive molecules, particularly in food and medical fields (Yan et al., 2018).
Catalysis and Organic Synthesis
The exploration of catalytic non-enzymatic kinetic resolution (KR) techniques has seen significant advancements, offering a crucial strategy in asymmetric organic synthesis. The review by Pellissier (2011) highlights the development of chiral catalysts for asymmetric reactions, presenting non-enzymatic KR as a vital area in synthesizing enantiopure compounds. This insight into catalytic advancements underscores the potential for novel applications in organic synthesis, emphasizing the importance of further research in this domain (Pellissier, 2011).
Bioactive Compound Delivery Systems
The role of poly(N-vinyl pyrrolidone) (PVP) in drug delivery highlights its widespread use due to its hydrophilic nature and compatibility with various active principles. PVP-based systems, including microparticles, nanoparticles, fibers, hydrogels, tablets, and films, demonstrate the polymer's potential in developing new pharmaceutical forms. This review emphasizes PVP's versatility and unique properties, making it a promising polymer for future pharmaceutical and biomedical applications (Franco & De Marco, 2020).
Mechanism of Action
Target of Action
The primary target of the compound ®-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate is Cytochrome P450 2D6 (CYP2D6) . CYP2D6 is an important enzyme involved in the metabolism of many pharmaceutical drugs.
Mode of Action
The compound acts as an inhibitor of CYP2D6 . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its normal reactions. This can alter the metabolism of drugs that are substrates of CYP2D6.
Result of Action
The primary result of the compound’s action is the inhibition of CYP2D6, which can lead to altered drug metabolism . This can potentially result in increased concentrations of certain drugs in the body, which could enhance their therapeutic effects but also increase the risk of adverse effects.
properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-methylpropanoyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-9(2)11(16)15-7-6-10(8-15)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXXAAPSSKSRTC-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N1CC[C@H](C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.